5-(4-Methyl-benzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one is a complex heterocyclic compound that belongs to the thiazolo[3,2-b][1,2,4]triazole family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The systematic name reflects its structural features, including a thiazole ring fused with a triazole moiety and various substituents that contribute to its chemical properties.
The compound's synthesis and evaluation have been documented in various scientific studies, highlighting its potential therapeutic applications. Notably, research has focused on its anticancer properties and structure-activity relationships within the thiazolo[3,2-b][1,2,4]triazole framework. The compound is cataloged under CAS Number 324070-70-4 and is available through chemical suppliers like Sigma-Aldrich .
5-(4-Methyl-benzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one can be classified as:
The synthesis of 5-(4-Methyl-benzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step reactions that integrate various reagents and conditions.
The synthesis often requires careful control of reaction conditions such as temperature and time to optimize yield and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the molecular structure of the synthesized compounds.
The molecular structure of 5-(4-Methyl-benzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one can be described as follows:
Key structural data include:
5-(4-Methyl-benzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one participates in several chemical reactions relevant to its biological activity:
The compound's reactivity is influenced by its electron-rich triazole ring and electrophilic centers within the thiazole moiety. These characteristics facilitate interactions with biological targets such as enzymes involved in cancer progression .
The mechanism by which 5-(4-Methyl-benzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one exerts its biological effects is complex:
In vitro studies have reported IC50 values indicating effective concentrations required for significant biological activity against cancer cells .
Understanding the physical and chemical properties of 5-(4-Methyl-benzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one is essential for predicting its behavior in biological systems.
5-(4-Methyl-benzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one has several scientific applications:
The thiazolo[3,2-b][1,2,4]triazol-6-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic framework that strategically fuses thiazole and 1,2,4-triazole rings. This architecture imparts distinctive electronic properties and conformational stability critical for biorecognition. The scaffold contains multiple hydrogen-bond acceptors (carbonyl oxygen and ring nitrogen atoms) and a planar, π-conjugated system that facilitates interactions with biological targets through both hydrophobic and polar contacts [1] . Nuclear magnetic resonance (NMR) studies of derivatives like 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones reveal complex stereochemical behavior, existing as mixtures of Z/E-isomers in solution due to restricted rotation around exocyclic double bonds [1]. This isomerism influences three-dimensional topology and thus biological activity profiles. The scaffold's functional versatility is evidenced by its diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities, largely attributed to its ability to modulate enzymatic functions and interact with nucleic acids [1] [5]. Quantum chemical analyses indicate high electron density at N4 and C7 positions, making them preferred sites for electrophilic attacks and rationalizing the scaffold's nucleophilic character in biological environments .
Table 1: Characteristic Structural Features of Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives
Structural Element | Role in Bioactivity | Experimental Evidence |
---|---|---|
Thiazole-triazole fusion | Enhances planarity and π-stacking capability with biological macromolecules | X-ray crystallography, molecular docking studies [1] |
C6-carbonyl group | Serves as hydrogen-bond acceptor; modulates electron delocalization | NMR chemical shifts (>C=O at ~160-170 ppm) [1] |
Exocyclic C5-methylene | Allows structural diversification; influences E/Z isomerism and target binding | NOESY spectra, coupling constants [1] |
Nitrogen atoms (N2, N4) | Participate in hydrogen-bond donation/acceptance; coordinate metal ions | Molecular modeling studies |
The 5-benzylidene moiety serves as a crucial pharmacophoric element in thiazolo-triazole derivatives, functioning as a planar, conjugated extension that enhances molecular rigidity and optimizes interactions with hydrophobic enzyme pockets. Introduction of a 4-methylbenzylidene group, as in 5-(4-methylbenzylidene)-2-phenyl-thiazolo[3,2-b][1,2,4]triazol-6-one, strategically balances electronic and steric properties. The methyl substituent at the para-position donates electrons through hyperconjugation, moderately increasing electron density in the benzylidene ring while maintaining lipophilicity essential for membrane penetration [5]. This specific substitution pattern has demonstrated superior bioactivity compared to ortho- or meta-methyl analogs, attributed to optimal alignment with target binding sites without introducing destabilizing steric effects [5]. Spectroscopic analyses of analogs like (5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one confirm that benzylidene substitution stabilizes the Z-configuration through conjugation with the triazole-thiazole system, evidenced by characteristic [1]H-NMR vinyl proton signals between δ 7.5-8.5 ppm and distinct NOE correlations [2]. The benzylidene moiety's extended conjugation facilitates charge transfer transitions observable in UV-Vis spectra (λmax ~350-400 nm), which correlate with enhanced DNA intercalation capabilities observed in anticancer derivatives [1] [5].
The exploration of thiazolo[3,2-b][1,2,4]triazol-6-ones as anticancer agents accelerated significantly following the discovery of their topoisomerase I inhibitory activity in the early 2010s. Initial structure-activity relationship (SAR) investigations identified the essential role of the 5-arylidene moiety, with unsubstituted benzylidene derivatives showing moderate activity against leukemia cell lines (GI₅₀ ~10-50 μM) [1]. A breakthrough emerged when compound CCT-196700, featuring a 2-nitrobenzylidene group, was identified as a potent phospholipase C-γ2 (PLC-γ2) inhibitor with IC₅₀ values of ~15 μM in biochemical assays, establishing the scaffold's capacity to target hematopoietic-specific enzymes [1]. Subsequent optimization focused on substituent effects at the 5-arylidene and 2-aryl positions, revealing that electron-donating groups like methyl at the benzylidene's para-position significantly enhanced potency while reducing general cytotoxicity. The derivative 2-(4-bromophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one demonstrated notable activity profiles in NCI 60-cell line screening, particularly against renal cancer models (GI₅₀ ~1.5 μM) [4]. Contemporary research has expanded to hybrid molecules, such as thiazolo[3,2-b][1,2,4]triazole substituted 1,3,4-oxadiazoles, which have shown improved activity against prostate (PC3) and breast cancer (MCF-7) cell lines (IC₅₀ ~3.7-9.2 μM) [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8